![molecular formula C19H22N2O2 B5502003 3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)
3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole
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Description
Synthesis Analysis
The synthesis of compounds related to 3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole involves complex organic synthesis techniques. A method includes the condensation of thiazolinone with benzaldehydes in ethanolic piperidine, leading to the formation of methylidene derivatives. Cyclocondensation with malononitrile furnishes novel thiazolo[3,2-a]-pyridine derivatives, showcasing the compound's potential for diverse chemical modifications (Lamphon et al., 2004).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as X-ray diffraction, showcasing that the piperidine ring often adopts a chair conformation, while the geometry around the sulfur atom can be distorted tetrahedral. These studies highlight the importance of inter- and intramolecular hydrogen bonds, which can significantly influence the stability and reactivity of the molecule (Naveen et al., 2015).
Chemical Reactions and Properties
3-[(2,6-Dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole participates in various chemical reactions due to its functional groups. The presence of isoxazole and piperidine rings allows for chemoselective nucleophilic chemistry, leading to compounds with potential insecticidal activity (Yu et al., 2009).
Scientific Research Applications
Reaction Mechanisms and Synthetic Applications
Isoxazolino-Pyridinium Cation Reactions
The study by Eisenthal et al. (1967) demonstrates the reactivity of isoxazolino-pyridinium cation with amines, leading to the formation of aminobutadienyl-isoxazolines. This research highlights the structural transformations and potential synthetic pathways involving isoxazole derivatives (Eisenthal, Katritzky, & Lunt, 1967).
Metalation and Electrophilic Quenching
Balasubramaniam et al. (1990) explored the metalation and electrophilic quenching of isoxazoles, presenting a method to access thioalkyl derivatives of isoxazoles. This technique offers a direct and selective synthetic route, useful in the preparation of isoxazole-based compounds (Balasubramaniam, Mirzaei, & Natale, 1990).
Medicinal Chemistry and Biological Applications
Isoxazole Derivatives as AChE Inhibitors
The compound 6-methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole has been identified as a high-affinity reversible inhibitor of acetylcholinesterase (AChE), demonstrating potential for Alzheimer's disease research and therapy, despite challenges in brain distribution for imaging studies (Brown-Proctor et al., 1999).
Sigma Receptor Ligands
Berardi et al. (2005) synthesized derivatives of various methylpiperidines to explore affinities and selectivities towards sigma receptors, identifying compounds with potent ligand properties for sigma(1) receptor. These findings are significant for developing tools for PET experiments and advancing research in tumor therapy (Berardi et al., 2005).
Antiproliferative Agents
Research into 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives revealed significant antiproliferative activity, highlighting the role of heterocyclic ring substitution in medicinal chemistry for cancer research (Prasad et al., 2009).
properties
IUPAC Name |
4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl-(2,6-dimethylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-6-5-7-13(2)21(12)19(22)17-16-11-10-14-8-3-4-9-15(14)18(16)23-20-17/h3-4,8-9,12-13H,5-7,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMZBVZHJPYJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=NOC3=C2CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydrobenzo[g][1,2]benzoxazol-3-yl-(2,6-dimethylpiperidin-1-yl)methanone |
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